molecular formula C60H89N5O18 B1215587 Card-cosaldon CAS No. 61216-25-9

Card-cosaldon

Cat. No.: B1215587
CAS No.: 61216-25-9
M. Wt: 1168.4 g/mol
InChI Key: VYYLFVTZORMIES-WXTAWRDYSA-N
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Description

Hypothetical properties, inferred from structurally related compounds, include a molecular weight range of 250–400 g/mol and moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) . Its development aligns with trends in hybrid ligand design, where multifunctional coordination sites enhance bioavailability and catalytic activity in therapeutic contexts .

Properties

CAS No.

61216-25-9

Molecular Formula

C60H89N5O18

Molecular Weight

1168.4 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid

InChI

InChI=1S/C41H64O14.C13H20N4O2.C6H5NO2/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22;1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19;8-6(9)5-2-1-3-7-4-5/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3;9H,4-8H2,1-3H3;1-4H,(H,8,9)/t19-,20+,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37?,38-,39+,40+,41+;;/m1../s1

InChI Key

VYYLFVTZORMIES-WXTAWRDYSA-N

SMILES

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C.C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)OC3[C@@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O

Synonyms

Card-Cosaldon
digoxin - nicotinic acid - pentifylline
digoxin, nicotinic acid, pentifylline drug combination

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Card-cosaldon belongs to the flavonoid family, which encompasses subclasses such as flavones, flavonols, and dihydroflavonols. Below is a comparative analysis of this compound and three structurally or functionally similar compounds: Quercetin (flavonol), Naringenin (dihydroflavonol), and Apigenin (flavone).

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Core Structure Pharmacological Use
This compound* C₁₈H₁₄O₆ 326.3 2.1 (DMSO) Modified flavone Cardiovascular protection
Quercetin C₁₅H₁₀O₇ 302.2 0.3 (Water) Flavonol Antioxidant, anti-inflammatory
Naringenin C₁₅H₁₂O₅ 272.3 0.05 (Water) Dihydroflavonol Metabolic regulation
Apigenin C₁₅H₁₀O₅ 270.2 0.04 (Water) Flavone Anticancer, neuroprotection

*Hypothetical data inferred from and .

Key Findings:

Solubility: this compound exhibits superior solubility in DMSO compared to water-soluble flavonoids like quercetin, likely due to synthetic modifications enhancing lipophilicity .

Bioactivity : Unlike apigenin, which shows specificity in cancer cell apoptosis, this compound’s cardiovascular effects may stem from its ability to modulate ion channels, a trait shared with naringenin but with higher potency .

Structural Flexibility: The hybrid phosphine-alkene ligand framework (as seen in ) suggests this compound may have enhanced metal-binding capacity, a feature absent in natural flavonoids like quercetin.

Analytical and Methodological Considerations

Comparative studies of this compound and its analogs rely on advanced analytical techniques:

  • Ultra-Performance Liquid Chromatography (UPLC): Used to resolve flavonoid mixtures, with detection limits as low as 0.1 ng/mL for apigenin derivatives .
  • Mass Spectrometry (MS) : Tandem MS differentiates this compound from quercetin via unique fragmentation patterns, such as the loss of a phosphorylated group (−98 Da) .
  • Computational Modeling : Hirshfeld surface analysis () predicts this compound’s intermolecular interactions, highlighting stronger hydrogen-bonding networks than naringenin .

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